REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][N:5]([C:7](Br)([F:9])[F:8])[CH:6]=1.[F-:11].[K+]>C(OC(C)C)(C)C>[Br:1][C:2]1[CH:3]=[N:4][N:5]([C:7]([F:9])([F:11])[F:8])[CH:6]=1 |f:1.2|
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Name
|
|
Quantity
|
72.68 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NN(C1)C(F)(F)Br
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Name
|
|
Quantity
|
196 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
polypropylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)[*:2])[*:1]
|
Name
|
Mercuric oxide
|
Quantity
|
48.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
650 mL
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Type
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CUSTOM
|
Details
|
a stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
HF-pyridine complex (129 mL) was added to
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Type
|
STIRRING
|
Details
|
The mixture was stirred for additional 4 h at RT
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with ether (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ether (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NN(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.05 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |